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Compound of Interest

Compound Name: STL1267

Cat. No.: B10854985

STL1267 Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential
information, experimental protocols, and troubleshooting advice for working with STL1267, a
potent REV-ERB agonist.

Frequently Asked Questions (FAQSs)

Q1: What is the mechanism of action for STL1267?

Al: STL1267 is a high-affinity synthetic agonist for the nuclear receptor REV-ERB (specifically
REV-ERBa and REV-ERB[).[1] As a ligand-dependent transcriptional repressor, REV-ERB
plays a crucial role in regulating physiological processes, including the circadian clock and
inflammation.[1][2] Upon binding to the Ligand Binding Domain (LBD) of REV-ERB, STL1267
induces a conformational change that facilitates the recruitment of the NCoR (Nuclear Receptor
Corepressor) complex.[2][3] This REV-ERB/NCoR complex then binds to response elements
on the promoters of target genes, repressing their transcription.[3] A key target gene that is
repressed is BMALL, a core component of the circadian clock.[4][5]

Q2: What is the plasma half-life of STL1267 and how does it impact dosing frequency?

A2: The plasma half-life of STL1267 has been determined to be approximately 1.6 hours in
C57BI/6 J mice following a single 50 mg/kg intraperitoneal (i.p.) injection.[2][4][5] Despite this
relatively short half-life, a single administration has been shown to effectively suppress the
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expression of its target gene, BMALL, in the liver for at least 12 hours.[2][4] In an acute
inflammatory pain model in rats, a single 50 mg/kg dose was sufficient to suppress footpad
inflammation at 4 hours and, notably, the effect continued for up to 24 hours.[3][6]

For typical in vivo studies aiming to modulate circadian rhythms or inflammatory responses, a
single daily dose is a common starting point. However, the optimal dosing frequency will
depend on the specific experimental model, the targeted physiological outcome, and the
duration of the study. Given the sustained downstream effects observed long after the
compound's plasma concentration has peaked, less frequent dosing may be feasible for certain
applications.[7]

Q3: What are the recommended starting doses for in vivo and in vitro experiments?
A3:

e In Vivo: A frequently cited effective dose is 50 mg/kg, administered via intraperitoneal (i.p.)
injection in both mice and rats.[3][4][5][6] This dose has been shown to achieve significant
target engagement and physiological effects.

e In Vitro: For cell-based assays, a concentration of 5 uM is commonly used to demonstrate
the regulation of REV-ERB target genes, such as BMALL, in cell lines like HepG2 and
C2C12.[4][5] Studies have also utilized 10 uM in human microglia (HMC3) cells to show
suppression of inflammatory responses.[3][6] STL1267 has been shown to have no adverse
effects on the viability of HepG2 and C2C12 cells at concentrations up to 20 uM.[2][4][5]

Quantitative Data Summary

The following table summarizes key quantitative parameters for STL1267 based on published
research.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.immune-system-research.com/2023/02/23/stl1267-is-a-potent-and-cross-the-blood-brain-barrier-rev-erb-agonist-and-inhibits-bmal1/
https://www.medchemexpress.com/stl1267.html
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1171931/full
https://digitalcommons.wustl.edu/cgi/viewcontent.cgi?article=3762&context=oa_4
https://pubmed.ncbi.nlm.nih.gov/32071103/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1171931/full
https://www.medchemexpress.com/stl1267.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9681850/
https://digitalcommons.wustl.edu/cgi/viewcontent.cgi?article=3762&context=oa_4
https://www.medchemexpress.com/stl1267.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9681850/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1171931/full
https://digitalcommons.wustl.edu/cgi/viewcontent.cgi?article=3762&context=oa_4
https://www.benchchem.com/product/b10854985?utm_src=pdf-body
https://www.immune-system-research.com/2023/02/23/stl1267-is-a-potent-and-cross-the-blood-brain-barrier-rev-erb-agonist-and-inhibits-bmal1/
https://www.medchemexpress.com/stl1267.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9681850/
https://www.benchchem.com/product/b10854985?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Troubleshooting & Optimization
Check Availability & Pricing

Species /
Parameter Value Notes Reference
System
o o Direct binding to
Binding Affinity ]
(Ki) 0.16 uM REV-ERBa the Ligand [2][41[8]
[
Binding Domain.
Potency for
NCoR -
_ recruiting the
Recruitment 0.13 uM N/A [2]
NCoR
(ECs0)
corepressor.
Effective
o concentration for
Transcriptional ]
o 1.8 uM HEK293 Cells enhancing [2]
Activation (ECso) o
transcription in a
reporter assay.
] Following a
Plasma Half-Life ) )
) ~1.6 hours C57BI/6 J Mice single 50 mg/kg [21[41[5]
2
i.p. injection.
) ) Single
Effective In Vivo ) ) )
b 50 mg/kg Mice & Rats intraperitoneal [3][5]16]
ose
(i.p.) injection.
Typical
Effective In Vitro HepG2, C2C12, concentration for
5-10uM : [3][41[5]
Conc. HMC3 cells observing target
gene modulation.
Maximum
concentration
No-Cytotoxicity HepG2, C2C12 tested without
<20 uM [21[41[5]

Conc.

cells

adverse effects
on cell viability
over 24h.

Visualized Pathways and Workflows

© 2025 BenchChem. All rights reserved.

3/9

Tech Support


https://www.immune-system-research.com/2023/02/23/stl1267-is-a-potent-and-cross-the-blood-brain-barrier-rev-erb-agonist-and-inhibits-bmal1/
https://www.medchemexpress.com/stl1267.html
https://www.targetmol.com/compound/stl1267
https://www.immune-system-research.com/2023/02/23/stl1267-is-a-potent-and-cross-the-blood-brain-barrier-rev-erb-agonist-and-inhibits-bmal1/
https://www.immune-system-research.com/2023/02/23/stl1267-is-a-potent-and-cross-the-blood-brain-barrier-rev-erb-agonist-and-inhibits-bmal1/
https://www.immune-system-research.com/2023/02/23/stl1267-is-a-potent-and-cross-the-blood-brain-barrier-rev-erb-agonist-and-inhibits-bmal1/
https://www.medchemexpress.com/stl1267.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9681850/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1171931/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9681850/
https://digitalcommons.wustl.edu/cgi/viewcontent.cgi?article=3762&context=oa_4
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1171931/full
https://www.medchemexpress.com/stl1267.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9681850/
https://www.immune-system-research.com/2023/02/23/stl1267-is-a-potent-and-cross-the-blood-brain-barrier-rev-erb-agonist-and-inhibits-bmal1/
https://www.medchemexpress.com/stl1267.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9681850/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

Cell

STL1267

binds & activates

Nucleus

REV-ERBa/B

NCoR Corepressor

Complex binds to

binds to

\/

Promoter Region
(e.g., BMAL1, NLRP3)

Transcriptional
Repression

Click to download full resolution via product page

Diagram 1: STL1267 signaling pathway for transcriptional repression.
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Diagram 2: General experimental workflow for an in vivo study.

Troubleshooting Guide

Issue 1: | am not observing the expected repression of the target gene BMAL1 in my in vivo

experiment.
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e Solution 1: Check Administration and Formulation. Ensure the intraperitoneal (i.p.) injection
was performed correctly. Verify the stability and solubility of your STL1267 formulation. A
common vehicle used in publications is a mix of DMSO, Cremophore EL, and PBS (e.g.,
10% DMSO, 12% Cremophore EL, 78% PBS).[3][6] Ensure the compound is fully dissolved
before administration.

e Solution 2: Verify Timing. While effects on BMAL1 expression can be seen at 12 hours post-
injection, the peak repression and the optimal time point for observation might vary based on
the specific tissue and animal model.[2][4] Consider performing a time-course experiment
(e.g., 4, 8, 12, 24 hours) to identify the peak effect in your system.

e Solution 3: Confirm Compound Integrity. Confirm the purity and integrity of your STL1267
stock. Improper storage (stock solutions should be stored at -20°C for 1 month or -80°C for 6
months) can lead to degradation.[4]

Issue 2: | am observing unexpected cytotoxicity or cell death in my in vitro experiments.

e Solution 1: Titrate Concentration. Although STL1267 is reported to be non-toxic up to 20 pM
in HepG2 and C2C12 cells, different cell lines can have varying sensitivities.[4][5] Perform a
dose-response curve (e.g., 0.1 uM to 20 uM) to determine the optimal, non-toxic working
concentration for your specific cell line. Start with the commonly effective concentration of 5
HM.[5]

e Solution 2: Evaluate Solvent Effects. The solvent used to dissolve STL1267, typically DMSO,
can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in
your culture medium is low and consistent across all treatments, including the vehicle control
(typically < 0.1%).

e Solution 3: Check Culture Conditions. Ensure that cells are healthy and not overly confluent
before treatment, as stressed cells can be more susceptible to compound-induced toxicity.

Detailed Experimental Protocols

1. In Vivo Administration and Tissue Collection (Mouse Model)

e Animal Model: 6-8 week old male C57Bl/6 J mice.[4]
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Formulation: Prepare a vehicle solution (e.g., 10% DMSO, 12% Cremophore EL, 78% PBS).
[3][6] Dissolve STL1267 in the vehicle to achieve the final desired concentration for dosing.
Sonication may be recommended to aid dissolution.[8]

Administration: Administer a single dose of 50 mg/kg STL1267 via intraperitoneal (i.p.)
injection.[4][5] Record animal weights before dosing to calculate the precise injection
volume.

Time Course & Collection: At designated time points post-injection (e.g., 2, 4, 8, 12 hours),
euthanize mice according to approved institutional protocols.

Sample Processing: Immediately collect blood (for plasma) and tissues of interest (e.g., liver,
brain).[5] Flash-freeze tissue samples in liquid nitrogen and store them at -80°C until further
analysis (e.g., for RT-PCR or LC-MS/MS).

. In Vitro Gene Expression Analysis (RT-PCR)
Cell Line: Human hepatocarcinoma (HepG2) cells.[4]

Seeding: Plate HepG2 cells in appropriate culture plates and allow them to adhere and grow
to a suitable confluency (e.g., 70-80%).

Treatment: Treat cells with 5 uM STL1267 or a vehicle control (e.g., DMSO). Ensure the final
DMSO concentration is consistent across all wells.

Incubation: Incubate the treated cells for 24 hours.[4]

RNA Extraction: After incubation, wash the cells with PBS and lyse them. Extract total RNA
using a commercial kit according to the manufacturer's instructions.

RT-PCR: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR
(gPCR) using primers specific for target genes (BMALL, Ppargcla, etc.) and a suitable
housekeeping gene for normalization. Analyze the relative change in gene expression.[4]

. Cell Viability Assay

Cell Lines: HepG2 or C2C12 cells.[4]
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Seeding: Seed cells in a 96-well plate at an appropriate density.

Treatment: After cells have adhered, treat them with a serial dilution of STL1267 (e.g., 0-20
pHM) and a vehicle control.[2]

Incubation: Incubate for 24 hours.[2][4]

Analysis: Assess cell viability using a standard method such as Crystal Violet staining or an
MTT/MTS assay according to the manufacturer's protocol.[5] Read the absorbance on a
plate reader and normalize the results to the vehicle-treated control wells to determine the
percentage of viable cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10854985#stl1267-half-life-and-dosing-frequency-
considerations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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